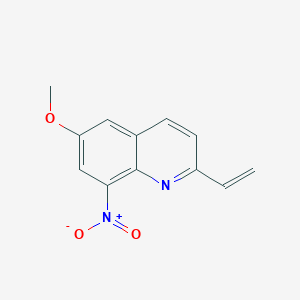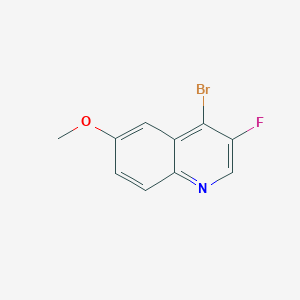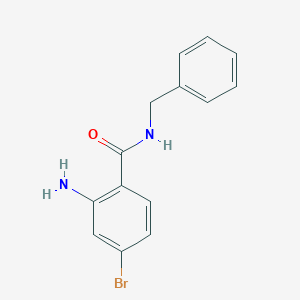
2,6-Dichloro-9-vinylpurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-9-vinyl-9H-purine is a purine derivative with the molecular formula C7H4Cl2N4. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a vinyl group at the 9 position on the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-vinylpurine typically involves the reaction of 2,6-dichloropurine with a vinylating agent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 2,6-dichloropurine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base in a water-acetonitrile mixture . The reaction conditions usually involve heating the mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
2,6-Dichloro-9-vinyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-9-vinyl-9H-purine and 2,6-dithio-9-vinyl-9H-purine.
Oxidation and Reduction: Products include 2,6-dichloro-9-acetaldehyde-9H-purine and 2,6-dichloro-9-ethyl-9H-purine.
Addition Reactions: Products include 2,6-dichloro-9-(2-bromoethyl)-9H-purine.
科学的研究の応用
2,6-Dichloro-9-vinyl-9H-purine has several scientific research applications:
作用機序
The mechanism of action of 2,6-Dichloro-9-vinylpurine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the synthesis and repair of DNA and RNA . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of viral replication .
類似化合物との比較
Similar Compounds
2,6-Dichloropurine: Lacks the vinyl group and is used as a precursor in the synthesis of various purine derivatives.
2,6-Dichloro-9-propyl-9H-purine: Contains a propyl group instead of a vinyl group and has different reactivity and applications.
2,6-Dichloro-9-nitroso-9H-purine: Contains a nitroso group and is used in different chemical reactions.
Uniqueness
2,6-Dichloro-9-vinyl-9H-purine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
特性
分子式 |
C7H4Cl2N4 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC名 |
2,6-dichloro-9-ethenylpurine |
InChI |
InChI=1S/C7H4Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2 |
InChIキー |
HLEGTEXNOCUVDG-UHFFFAOYSA-N |
正規SMILES |
C=CN1C=NC2=C1N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-[3-(acetyloxy)-5-oxocyclopent-1-EN-1-YL]heptanoate](/img/structure/B8469005.png)




![Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n-methyl-3-(trifluoromethyl)-](/img/structure/B8469058.png)




![2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile](/img/structure/B8469097.png)



